

Chemical and Physical Properties of Bohemamine

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Compound of Interest

Compound Name: *Bohenin*

Cat. No.: *B3026127*

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Bohemamine is a dimeric analog isolated from the marine-derived *Streptomyces spinoverrucosus*.^[4] Its chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₉ H ₃₆ N ₄ O ₆	^[4]
Molecular Weight	536.62 g/mol	^[4]
HRESIMS	m/z 537.2705 [M + H] ⁺	^[4]

Table 1: Physicochemical Properties of Diboheamine A (a Bohemamine analog)

Biological Activity: Cytotoxicity

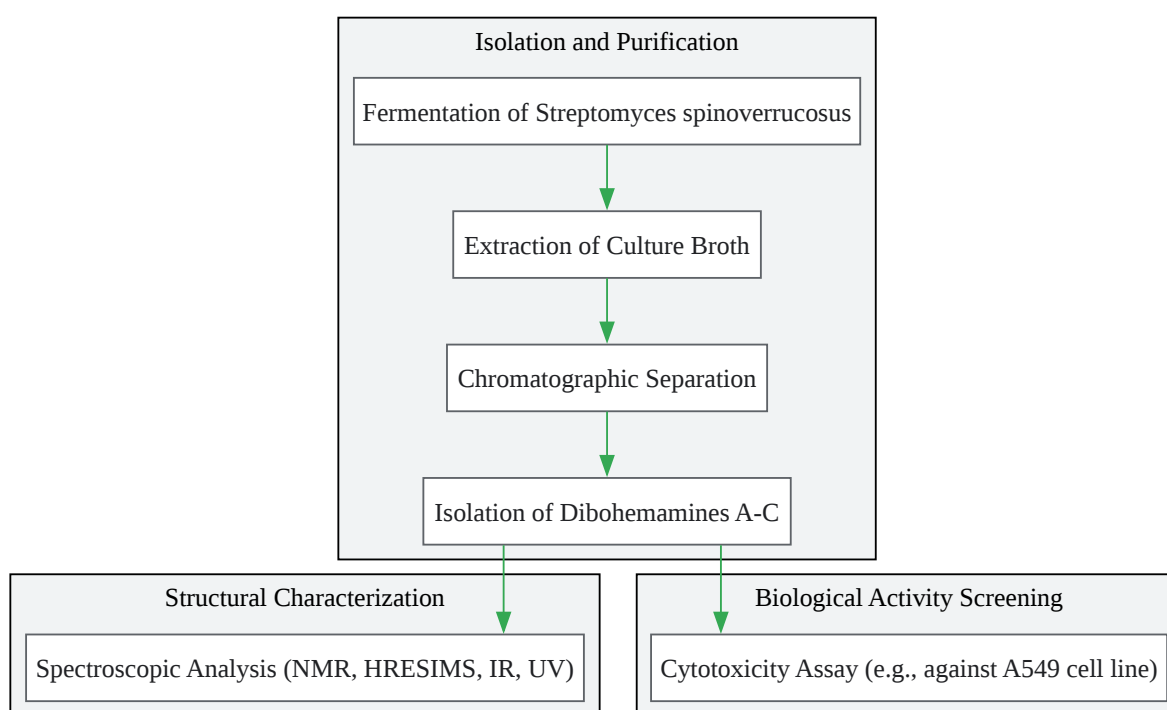
Early-stage research has identified cytotoxic activity for analogs of Bohemamine, specifically dibohemamines B and C, against the non-small cell lung cancer (NSCLC) cell line A549.^[4]

Compound	Cell Line	IC ₅₀ (μM)	Source
Diboheamine B (Compound 6)	A549	0.140	^[4]
Diboheamine C (Compound 7)	A549	0.145	^[4]

Table 2: Cytotoxicity of Dibohemamine Analogs

Experimental Protocols

The following outlines the general experimental workflow for the isolation and initial biological evaluation of Bohemamine analogs as described in the literature.



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Caption: General workflow for the isolation, characterization, and initial biological screening of Bohemamine analogs.

Detailed Methodologies

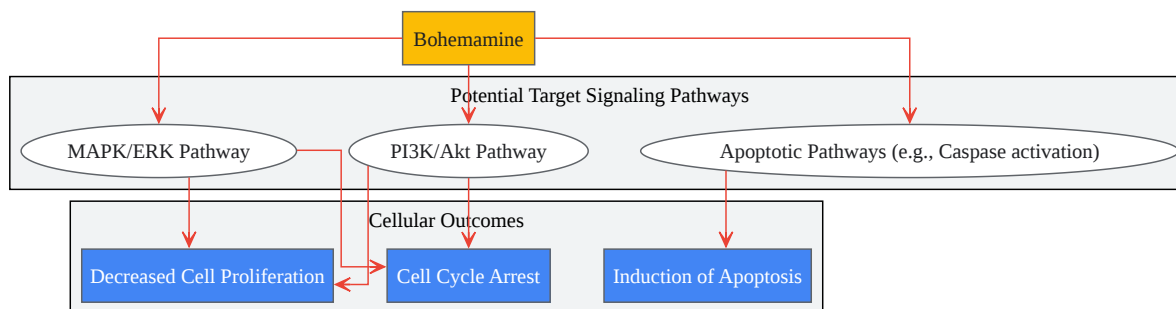
Isolation and Purification of Diboheamines: The producing strain, *Streptomyces spinoverrucosus*, was cultured in a suitable medium. The culture broth was then subjected to extraction with an organic solvent. The resulting extract was fractionated using a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure dibohemamine compounds.^[4]

Structural Elucidation: The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.^[4] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) was employed to elucidate the connectivity of atoms within the molecule. Infrared (IR) spectroscopy was used to identify functional groups, and ultraviolet (UV) spectroscopy was used to characterize the chromophore.^[4]

Cytotoxicity Assay: The cytotoxic activity of the isolated compounds was evaluated against the A549 non-small cell lung cancer cell line. While the specific type of cytotoxicity assay (e.g., MTT, XTT) is not detailed in the initial reports, a standard protocol would involve treating the A549 cells with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability would then be measured using a colorimetric or fluorometric method to determine the concentration at which 50% of the cells are inhibited (IC₅₀).

Proposed Signaling Pathways

While the precise signaling pathways affected by Bohemamine have not yet been elucidated in early-stage research, its cytotoxic activity suggests potential interaction with pathways that regulate cell proliferation, survival, and apoptosis. Based on the activity of other natural products with anticancer properties, several pathways could be hypothesized as potential targets for future investigation.



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Caption: Hypothesized signaling pathways potentially targeted by Bohemamine leading to its cytotoxic effects.

Further research is necessary to validate these proposed mechanisms of action and to fully understand the therapeutic potential of Bohemamine and its analogs. The preliminary data, however, indicates that this class of compounds warrants further investigation in the context of oncology drug discovery.

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